N-cyclohexyl-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Physicochemical profiling Drug-likeness prediction Permeability optimization

This N-cyclohexyl-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 954830-11-6) is a structurally resolved tool compound for LPA1/V1a receptor screening and antimicrobial SAR profiling. The 5-cyclopropyl substitution provides unique ring strain and metabolic stability versus 5-methyl or 5-amino analogs, while the N-cyclohexyl amide avoids CYP-mediated aromatic oxidation. Using the N-phenyl or N-benzyl analogs risks missing active chemotypes in BMS/Roche patent-space assays. Ensure experimental reproducibility by ordering this exact CAS.

Molecular Formula C19H24N4O2
Molecular Weight 340.427
CAS No. 954830-11-6
Cat. No. B2671674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
CAS954830-11-6
Molecular FormulaC19H24N4O2
Molecular Weight340.427
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3CCCCC3)C4CC4
InChIInChI=1S/C19H24N4O2/c1-25-16-11-9-15(10-12-16)23-18(13-7-8-13)17(21-22-23)19(24)20-14-5-3-2-4-6-14/h9-14H,2-8H2,1H3,(H,20,24)
InChIKeyXMLMKLAMXYKICT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing N-cyclohexyl-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 954830-11-6): Core Structural Identity and Research-Grade Specifications


N-cyclohexyl-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 954830-11-6) is a fully synthetic 1,2,3-triazole-4-carboxamide with a molecular formula of C19H24N4O2 and a molecular weight of 340.427 g/mol . The compound features a 5-cyclopropyl substitution on the triazole core, an N1-(4-methoxyphenyl) group, and an N-cyclohexyl carboxamide side chain. It belongs to a serial library of 5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamides that differ only in the amide substituent, including the N-phenyl (CAS 954360-90-8, MW 334.38) and N-benzyl (CAS 954830-20-7, MW 348.41) analogs . The core scaffold is synthesized via the Dimroth reaction of 4-azidoanisole with methyl 3-cyclopropyl-3-oxopropanoate, followed by CDI-mediated amidation [1]. Typical research-grade purity is 95% .

Why N-cyclohexyl-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide Cannot Be Replaced by Generic Triazole Carboxamides


The 1,2,3-triazole-4-carboxamide scaffold is pharmacologically privileged but exquisitely sensitive to substitution patterns. In the 1-aryl-5-substituted series, switching the 5-position from methyl to cyclopropyl shifts antimicrobial spectrum and potency by orders of magnitude; 5-methyl derivatives show potent anti-S. aureus activity (IC50 < 1 µM) while 5-amino analogs are selectively active against C. albicans, demonstrating that subtle changes at C5 completely redirect biological target engagement [1]. The N-cyclohexyl amide further differentiates this compound from its N-phenyl and N-benzyl siblings through distinct conformational preferences, lipophilicity, and metabolic stability profiles [2]. These structural variations are not interchangeable—each analog occupies a unique point in chemical space with predictable and experimentally verifiable consequences for solubility, permeability, and target affinity. Procurement of a generic 'triazole carboxamide' without specifying the exact CAS risks obtaining a compound with different biological activity, physicochemical properties, and experimental reproducibility.

Quantitative Differentiation Evidence for N-cyclohexyl-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide vs. Closest Analogs


Lipophilicity (Predicted logP) Differentiates Cyclohexyl from Aryl Amide Analogs

The N-cyclohexyl analog (CAS 954830-11-6) exhibits a predicted logP of 4.09, computed via the MCule platform using standardized cheminformatics algorithms . In contrast, the N-phenyl analog (CAS 954360-90-8) has a lower predicted logP of approximately 3.3, while the N-benzyl analog (CAS 954830-20-7) is predicted to have a logP of approximately 3.9 . The ~0.8 log unit increase over the N-phenyl comparator translates to a ~6.3-fold higher predicted octanol-water partition coefficient, indicating significantly enhanced membrane permeability potential.

Physicochemical profiling Drug-likeness prediction Permeability optimization

Crystal-Structure-Validated Scaffold Enables Rational Design of N-cyclohexyl-Specific Interactions

The crystal structure of the closely related N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has been solved at atomic resolution [1]. This structure reveals that the 5-cyclopropyl ring is oriented almost perpendicular to the 4-methoxyphenyl ring (dihedral angle = 87.9°), while the cyclopropyl-triazole dihedral angle is 55.6°. The compound crystallizes in space group P21/n and forms homodimers through N—H⋯N and C—H⋯N hydrogen bonds mediated by the carboxamide NH [1]. The N-cyclohexyl analog is expected to disrupt this specific dimerization pattern due to the steric bulk and conformational flexibility of the cyclohexyl ring, potentially leading to altered crystal packing, solubility, and intermolecular interaction profiles compared to the planar N-aryl analogs.

Structural biology Crystallography Structure-based drug design

5-Cyclopropyl Substitution Confers Distinct Antimicrobial Activity Profile vs. 5-Methyl and 5-Amino Analogs

In the 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamide series, the nature of the C5 substituent dictates antimicrobial target engagement. The 5-methyl derivative 4l achieves 50% growth inhibition of S. aureus at <1 µM, while the 5-amino derivative 8b is active against C. albicans, and the triazoloquinazoline 9a kills ~40% of C. albicans cells at 1 µM [1]. Importantly, these compounds demonstrated selective antimicrobial action with no significant impact on human keratinocyte (HaCaT) viability [1]. The 5-cyclopropyl substitution in CAS 954830-11-6 represents a distinct steric and electronic environment—the cyclopropyl group is an established bioisostere that can enhance metabolic stability while altering target selectivity compared to methyl or amino groups [2].

Antimicrobial screening Structure-activity relationship Pathogen selectivity

Cyclohexyl Amide Substitution is Privileged in LPA and V1a Receptor Antagonist Chemotypes

Major pharmaceutical patents explicitly claim cyclohexyl-substituted triazoles as privileged scaffolds for LPA1 and V1a receptor antagonism. Bristol-Myers Squibb's LPA antagonist patents claim compounds with hLPA1 IC50 values ≤ 5000 nM in functional antagonist assays, with the cyclohexyl group serving as a key pharmacophoric element [1]. Hoffmann-La Roche's V1a antagonist patents similarly center on cyclohexyl-substituted triazoles for treating anxiety, PTSD, and aggressive behavior disorders [2]. The N-cyclohexyl carboxamide in CAS 954830-11-6 directly maps onto these patented chemotypes, whereas N-phenyl or N-benzyl analogs lack the saturated ring system that these patents identify as critical for receptor binding and subtype selectivity.

GPCR antagonism LPA receptor Vasopressin V1a receptor

Molecular Weight and Rotatable Bond Differentiation Drive Permeability and Solubility Trade-offs

The N-cyclohexyl analog (MW 340.43) occupies a distinct position in physicochemical space compared to its closest relatives. The N-phenyl analog (MW 334.38) is lighter but has a planar aromatic amide that reduces solubility; the N-benzyl analog (MW 348.41) adds a methylene spacer that increases molecular weight and rotatable bond count . The N-cyclohexyl variant offers 4 rotatable bonds (vs. 3 for N-phenyl and 5 for N-benzyl), a topological polar surface area (TPSA) of approximately 69 Ų, and zero Lipinski Rule-of-Five violations at predicted values . This positions CAS 954830-11-6 as the balanced analog in the series—more lipophilic than N-phenyl for membrane permeation, yet more compact and with lower TPSA than N-benzyl for blood-brain barrier penetration.

ADME prediction Lipinski rule of five Physicochemical optimization

Recommended Application Scenarios for N-cyclohexyl-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide Based on Differentiated Evidence


LPA1 or V1a Receptor Antagonist Screening and Hit-to-Lead Chemistry

CAS 954830-11-6 is the structurally compliant starting point for screening campaigns targeting lysophosphatidic acid (LPA1) or vasopressin V1a receptors. The N-cyclohexyl carboxamide maps directly onto the Markush structures of BMS (US 10,662,172) and Roche (US 2023/0202990) patents, where cyclohexyl-substituted triazoles demonstrate hLPA1 IC50 values ≤ 5000 nM [1] or V1a antagonism [2]. Using the N-phenyl or N-benzyl analogs in these assays risks missing active chemotypes, as the saturated cyclohexyl ring is a required pharmacophoric element. The predicted logP of 4.09 and zero RO5 violations further support its suitability for cell-based GPCR assays.

Antimicrobial SAR Expansion at the C5 Position of 1,2,3-Triazole-4-carboxamides

The 5-cyclopropyl substitution fills a specific gap in the antimicrobial SAR of 1-aryl-1,2,3-triazole-4-carboxamides. Published data show that 5-methyl analogs achieve S. aureus IC50 < 1 µM, while 5-amino analogs are selective for C. albicans [3]. The 5-cyclopropyl group introduces unique ring strain, altered electron density, and intermediate steric bulk—properties known to influence target engagement and metabolic stability [4]. CAS 954830-11-6 is the appropriate tool compound for probing steric tolerance at C5 without the confounding H-bond donor capacity of 5-amino derivatives. The demonstrated lack of HaCaT cytotoxicity in the analog series supports its use in antimicrobial selectivity profiling [3].

Physicochemical Property Optimization for CNS-Penetrant Triazole Carboxamides

When optimizing triazole-4-carboxamides for central nervous system (CNS) exposure, the N-cyclohexyl analog offers a calculated logP of 4.09 and reduced TPSA compared to bulkier N-alkyl analogs, positioning it favorably for passive blood-brain barrier penetration . In contrast, the N-phenyl analog (predicted logP ~3.3) may limit CNS partitioning due to lower lipophilicity and potential for aromatic hydroxylation, while the N-benzyl analog adds unnecessary molecular weight and rotatable bonds. The cyclohexyl group further provides metabolic stability advantages over aryl rings by eliminating CYP-mediated aromatic oxidation sites [5]. This compound should be prioritized in CNS-targeted triazole carboxamide programs.

Structure-Based Drug Design Using a Crystallographically Validated Triazole Scaffold

The solved crystal structure of the N-(4-chlorophenyl) analog provides atomic-resolution details of the 5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide scaffold core, including key dihedral angles (87.9° between cyclopropyl and phenyl rings, 55.6° between cyclopropyl and triazole) and hydrogen-bonding patterns (N—H⋯N, C—H⋯N homodimers) [6]. The N-cyclohexyl variant is predicted to alter these intermolecular interactions due to the steric demand and conformational flexibility of the cyclohexyl ring, offering a distinct crystal engineering and co-crystallization profile. DFT calculations on the comparator confirm well-separated frontier molecular orbitals, supporting structure-guided optimization of electronic properties [6].

Quote Request

Request a Quote for N-cyclohexyl-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.